N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as dioxole functionalized metal–organic frameworks, have been reported to interact with zn(ii) ions .
Mode of Action
It’s worth noting that dioxole functionalized metal–organic frameworks have shown to bind to zn(ii) ions . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
Compounds with similar structures have been reported to have roles in plant defense against phytopathogens .
Pharmacokinetics
It’s worth noting that the solubility of a compound in non-polar organic solvents and water can significantly impact its bioavailability .
Result of Action
Compounds with similar structures have been reported to have significant detection capabilities for carcinogenic heavy metal ions, such as lead (pb2+), via a reliable electrochemical approach .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature and the presence of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the reaction of benzofuran-2-carboxylic acid with 3-hydroxypropylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Production of benzofuran-2-yl-3-hydroxypropylamine derivatives.
Substitution: Generation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is studied for its antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for new antimicrobial agents.
Medicine: The compound has been investigated for its potential use in treating inflammatory diseases and cancer. Its anti-inflammatory properties make it a promising candidate for developing new anti-inflammatory drugs. Additionally, its anticancer activity has been explored in preclinical studies, showing potential in inhibiting tumor growth.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid
3-hydroxypropylamine
Benzo[d][1,3]dioxole-5-carboxylic acid chloride
Uniqueness: N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-14(17-9-12-3-1-2-4-15(12)25-17)7-8-20-19(22)13-5-6-16-18(10-13)24-11-23-16/h1-6,9-10,14,21H,7-8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLNAPLHOWNTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.